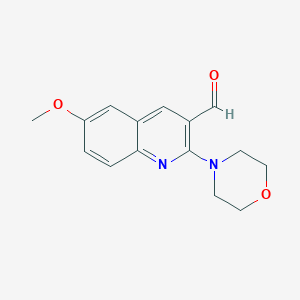

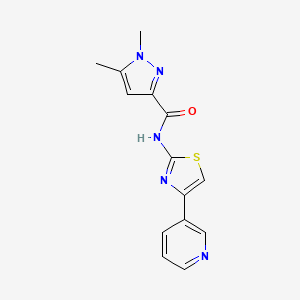

1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide" is a derivative of the 1H-pyrazole-3-carboxamide family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various derivatives of the 1H-pyrazole-3-carboxamide class and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of 1H-pyrazole-3-carboxamide derivatives typically involves the reaction of an acid chloride with an amine. For example, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine is reported, yielding good results . Similarly, the synthesis of other pyrazole derivatives, such as the 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, involves condensation reactions under alkaline catalysis . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction analysis . The presence of substituents on the pyrazole ring, such as methyl groups or other functional groups, can influence the electronic distribution and the overall molecular conformation, which can be studied using these techniques.

Chemical Reactions Analysis

The reactivity of the pyrazole ring allows for various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine can lead to different products depending on the reaction conditions, showcasing the versatility of these compounds in chemical synthesis . The reactivity of the compound "1,5-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide" would likely be influenced by the presence of the pyridinyl and thiazolyl substituents, which could participate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. Computational ADME studies can predict physicochemical properties, pharmacokinetics, and drug-likeness, as seen in the study of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives . The crystal structure determination can also provide valuable information about the intermolecular interactions and the solid-state properties of these compounds . The physical and chemical properties of the compound would need to be determined experimentally and could be compared with related compounds to predict its behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

A foundational application of 1H-pyrazole-3-carboxamide derivatives involves the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine showcases the compound's role in generating novel heterocycles, such as the 3H-imidazo[4,5-b]pyridine derivative. This process underscores the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures, which are essential for discovering new drugs and materials (Yıldırım, Kandemirli, & Demir, 2005).

Antioxidant Activity

The exploration of novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties for their antioxidant potential represents another significant research application. These compounds were designed and prepared based on the condensation reaction between 1,3-thiazole or aminopyridine derivatives and 1H-pyrazole. Their antioxidant activities were evaluated, revealing compound ligand 4 as exhibiting the best antioxidant activity, which is crucial for developing new antioxidant agents in pharmacology (Kaddouri, Abrigach, Yousfi, El Kodadi, & Touzani, 2020).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the compound's potential in cancer research and anti-inflammatory therapies. This research avenue is crucial for developing new treatments for cancer and inflammation-related diseases, demonstrating the compound's potential therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Eigenschaften

IUPAC Name |

1,5-dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-9-6-11(18-19(9)2)13(20)17-14-16-12(8-21-14)10-4-3-5-15-7-10/h3-8H,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFDQKPSJNSFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)